molecular formula C6H6N2O4 B12361910 6-methyl-3-nitro-1H-pyridine-2,4-dione

6-methyl-3-nitro-1H-pyridine-2,4-dione

Cat. No.: B12361910
M. Wt: 170.12 g/mol
InChI Key: LSUKHMDWBDTJCL-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-3-nitro-2-pyridone is a heterocyclic compound with the molecular formula C6H6N2O4. It is a derivative of piperidone and is known for its applications in various chemical syntheses . This compound is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to a pyridone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-6-methyl-3-nitro-2-pyridone can be synthesized through several methods. One common method involves the nitration of 6-methyl-2-pyridone. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy-6-methyl-3-nitro-2-pyridone may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-3-nitro-2-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-6-methyl-3-nitro-2-pyridone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other chemical products

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-3-nitro-2-pyridone involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its effects on biological systems .

Comparison with Similar Compounds

4-Hydroxy-6-methyl-3-nitro-2-pyridone can be compared with other similar compounds such as:

  • 2-Hydroxy-3-methyl-5-nitropyridine
  • 4-Hydroxy-6-methyl-3-nitro-1,2-dihydropyridin-2-one
  • 3-Hydroxy-1,2-dimethyl-4-pyridone

These compounds share similar structural features but differ in the position and nature of substituents on the pyridone ring. The unique combination of hydroxyl, methyl, and nitro groups in 4-Hydroxy-6-methyl-3-nitro-2-pyridone contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

6-methyl-3-nitro-1H-pyridine-2,4-dione

InChI

InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2,5H,1H3,(H,7,10)

InChI Key

LSUKHMDWBDTJCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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